3,4-Dibromohexane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

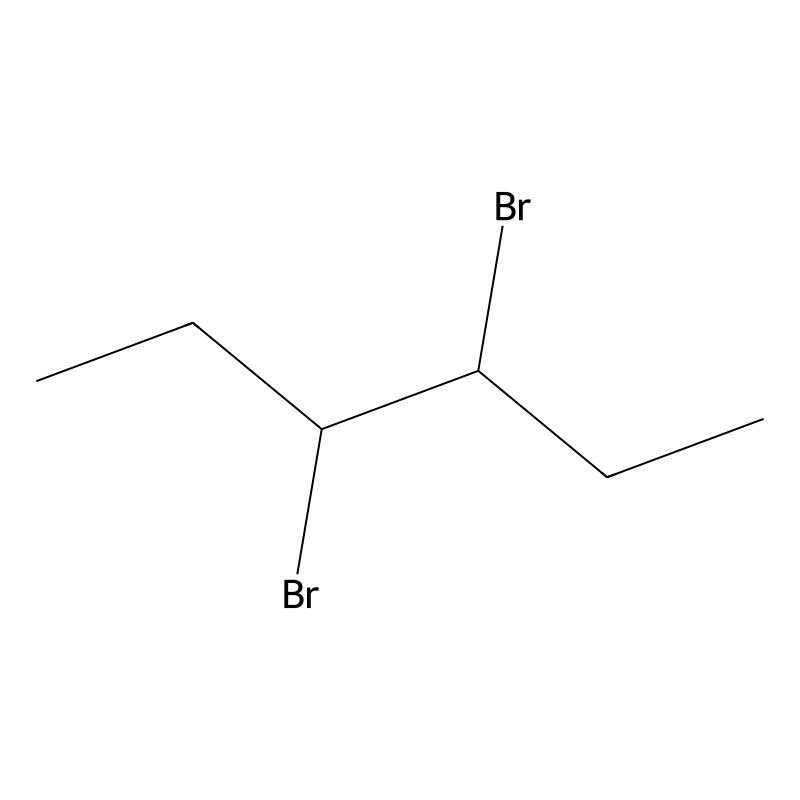

3,4-Dibromohexane is an organic compound with the molecular formula . It consists of a six-carbon chain (hexane) with bromine atoms attached to the third and fourth carbon atoms. This compound exists in two stereoisomeric forms: meso-3,4-dibromohexane and its enantiomeric pair. The presence of bromine atoms makes it a dibromoalkane, which is significant in various

Synthesis and Characterization:

,4-Dibromohexane is an organic compound with the chemical formula C6H12Br2. It is a colorless liquid with a characteristic odor. The scientific research on 3,4-dibromohexane primarily focuses on its synthesis and characterization.

Researchers have developed various methods for synthesizing 3,4-dibromohexane, including free radical bromination of hexane and addition reactions of dibromocarbene. [Source: Sigma-Aldrich product page for 3,4-Dibromohexane, ]

- Elimination Reactions: When treated with a strong base, it can lose two equivalents of hydrogen bromide (HBr) to form alkenes. The elimination can yield multiple products depending on which hydrogen atom is removed .

- Substitution Reactions: It can react with nucleophiles, replacing the bromine atoms with other groups. For example, treatment with sodium hydroxide can lead to the formation of alcohols.

- Addition Reactions: As a dibromo compound, it can participate in addition reactions where nucleophiles attack the double bond formed after elimination.

3,4-Dibromohexane can be synthesized through various methods:

- Bromination of Alkenes: One common method involves the addition of elemental bromine to 3-hexene. The reaction proceeds via an electrophilic addition mechanism, resulting in the formation of 3,4-dibromohexane .

- Halogenation of Hexane: Another method is the free radical halogenation of hexane using bromine under UV light, although this method may produce a mixture of products.

3,4-Dibromohexane has several applications:

- Chemical Intermediate: It serves as an important intermediate in organic synthesis for producing various compounds, including pharmaceuticals and agrochemicals.

- Research Tool: It is used in laboratories for studying reaction mechanisms involving halogenated hydrocarbons.

- Solvent: Due to its properties, it may be utilized as a solvent in certain

Interaction studies involving 3,4-dibromohexane focus on its reactivity with other chemicals. For instance:

- Nucleophilic Substitution: The compound can be subjected to nucleophilic substitution reactions where nucleophiles replace bromine atoms.

- Spectroscopic Analysis: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are employed to analyze its structure and reaction products. The distinct chemical shifts in and NMR spectra help identify the products formed during elimination reactions .

Several compounds share structural similarities with 3,4-dibromohexane. Here are a few notable examples:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 1,2-Dibromoethane | Smaller alkyl chain; used in organic synthesis. | |

| 1-Bromo-2-methylbutane | Contains a branched structure; used as an alkylating agent. | |

| 1,3-Dibromopropane | Different position of bromine; also reactive in substitution reactions. |

Uniqueness of 3,4-Dibromohexane:

- The unique positioning of bromine atoms at the third and fourth carbon allows for specific reactivity patterns not found in other dibromoalkanes.

- Its ability to undergo both elimination and substitution reactions makes it versatile for synthetic applications.

Regioselective Bromination Strategies for Vicinal Dibromide Formation

The synthesis of 3,4-dibromohexane can be achieved through several regioselective bromination strategies. The most common approach involves the bromination of alkenes, particularly 3-hexene, using molecular bromine (Br₂). The reaction proceeds through a cyclic bromonium ion intermediate, which is crucial for the stereoselective outcome of the reaction.

In the first step of this mechanism, the π electrons of 3-hexene attack the bromine molecule, resulting in the formation of a cyclic bromonium ion intermediate and a bromide ion. The bromine molecule becomes polarized when approaching the alkene, with the closer bromine atom becoming electrophilic. The alkene donates a pair of π electrons to this electrophilic bromine, causing the displacement of the other bromine atom as a bromide ion.

In the second step, the bromide ion acts as a nucleophile and attacks one of the carbon atoms in the cyclic bromonium ion. Since the bromonium ion restricts approach from one side (due to the ring structure), the attack occurs from the opposite side, leading to anti addition of the two bromine atoms in the final product. This stereochemical outcome is crucial for the formation of specific stereoisomers of 3,4-dibromohexane.

An alternative synthetic route involves starting from 3-hexyne and performing a sequence of reactions. First, 3-hexyne is reduced to trans-3-hexene, which is then subjected to bromination to yield 3,4-dibromohexane. This approach allows for greater control over the stereochemistry of the final product.

| Starting Material | Intermediate | Product | Stereochemistry |

|---|---|---|---|

| 3-hexyne | trans-3-hexene | 3,4-dibromohexane | meso form (3R,4S) |

| 3-hexyne | cis-3-hexene | 3,4-dibromohexane | racemic mixture (3R,4R and 3S,4S) |

Free Radical-Mediated Chain Propagation Mechanisms in Hexane Bromination

While direct radical bromination of hexane typically leads to a mixture of brominated products due to the similar reactivity of different positions, understanding the radical mechanism is important for certain synthetic approaches to 3,4-dibromohexane.

The radical bromination mechanism involves three main steps:

Initiation: Generation of bromine radicals through homolytic cleavage of the Br-Br bond, typically initiated by heat or light.

Br₂ → 2Br-

Propagation: The bromine radical abstracts a hydrogen atom from hexane, forming HBr and a hexyl radical. The hexyl radical then reacts with another Br₂ molecule to form the brominated product and regenerate a bromine radical.

Br- + C₆H₁₄ → HBr + C₆H₁₃-

C₆H₁₃- + Br₂ → C₆H₁₃Br + Br-Termination: Radical species combine to form stable products, ending the chain reaction.

Br- + Br- → Br₂

Br- + C₆H₁₃- → C₆H₁₃Br

C₆H₁₃- + C₆H₁₃- → C₁₂H₂₆

For selective bromination at the 3,4-positions, this approach is less practical due to the formation of multiple brominated isomers. However, understanding radical mechanisms is crucial when considering alternative synthetic strategies or when addressing unwanted radical side reactions in other synthetic approaches.

Catalytic Systems for Stereocontrolled Dibromination of Aliphatic Substrates

The stereoselective synthesis of 3,4-dibromohexane can be achieved using various catalytic systems. Certain catalysts can achieve high levels of enantioselectivity in dihalogenation reactions, which is particularly important for producing specific stereoisomers of 3,4-dibromohexane.

Triphenylphosphine (TPP) and triphenylphosphine oxide (TPPO) have been identified as competent catalysts for stereoselective halogenation reactions. These catalysts can operate at relatively low loadings (1-3 mol%) and still achieve good to excellent levels of stereoselectivity, even at room temperature. This represents a significant advancement over traditional methods that often require extremely low reaction temperatures and/or high catalyst loadings (10-30 mol%).

The mechanism likely involves the formation of a catalyst-halogen complex that directs the addition of halogens to the substrate in a stereoselective manner. By carefully selecting the catalyst and reaction conditions, it's possible to control the stereochemical outcome of the dibromination reaction. For substrates with electron-withdrawing substituents, enhanced stereoselectivity can be achieved, even at room temperature using only 1-3 mol% of the catalyst.

| Catalyst | Loading (mol%) | Temperature | Stereoselectivity |

|---|---|---|---|

| Triphenylphosphine | 1-3 | 0-25°C | Good to excellent |

| Triphenylphosphine oxide | 1-3 | 0-25°C | Good to excellent |

| None (uncatalyzed) | - | 0°C | Poor to moderate |

Industrial-Scale Production via Halogen Exchange and Oxalyl Bromide Mediation

For industrial-scale production of 3,4-dibromohexane, efficient and cost-effective methods are essential. A highly efficient bromination approach using dimethyl sulfoxide (DMSO) and oxalyl bromide has been developed. This system offers several advantages for large-scale production:

- Mild reaction conditions

- Low-cost reagents

- Short reaction times

- Excellent yields in most cases

The reaction proceeds through the formation of a bromodimethylsulfonium salt intermediate, which serves as an effective brominating agent. This approach represents an attractive alternative to traditional bromination methods for the preparation of dibromides like 3,4-dibromohexane.

The general reaction can be represented as:

Alkene + DMSO + (COBr)₂ → Dibromide + CO₂ + CO + Me₂S

This method can be applied to various alkenes, including those that would lead to 3,4-dibromohexane. The versatility, efficiency, and relatively environmentally friendly nature of this approach make it particularly suitable for industrial applications.

The stereochemical complexity of 3,4-dibromohexane arises from the presence of two chiral centers at the third and fourth carbon positions, resulting in distinct diastereomeric configurations that exhibit markedly different conformational preferences and stability profiles [5]. The (3R,4R) and (3R,4S) diastereomeric pairs represent fundamentally different stereochemical arrangements that profoundly influence the molecular conformational landscape through varied steric interactions and energetic considerations [3] [5].

Conformational Energy Profiles

Newman projection analysis of the carbon-3 to carbon-4 bond rotation reveals significant conformational energy differences between the diastereomeric pairs [3]. For the (3R,4R)-3,4-dibromohexane isomer, three distinct eclipsed conformations emerge with varying strain energies calculated based on gauche and torsional interactions [3]. The least stable conformation exhibits a total strain energy of 32 kilojoules per mole, primarily attributed to bromine-bromine torsional strain interactions and ethyl-bromine repulsions [3].

The conformational analysis demonstrates that the (3R,4R) configuration experiences heightened steric strain due to the syn-periplanar arrangement of both bromine substituents [3]. In contrast, the (3R,4S) diastereomer, representing the meso compound form, exhibits an internal plane of symmetry that significantly alters the conformational energy profile [5] [23]. This meso configuration displays reduced overall conformational strain compared to the (3R,4R) arrangement due to the anti-periplanar positioning of the bromine atoms [5] [23].

Steric Interaction Analysis

The conformational preferences of these diastereomeric pairs are governed by specific steric interactions that can be quantified through established strain energy parameters [3]. Bromine-bromine interactions contribute 16 kilojoules per mole of torsional strain energy when in eclipsed configurations, while ethyl-bromine interactions contribute 14 kilojoules per mole [3]. These values represent critical parameters for understanding the relative stability of different conformational states.

Table 1: Conformational Strain Energy Parameters for 3,4-Dibromohexane Diastereomers

| Interaction Type | Gauche Strain (kJ/mol) | Torsional Strain (kJ/mol) |

|---|---|---|

| Hydrogen-Hydrogen | 0 | 5 |

| Hydrogen-Ethyl | 0 | 8 |

| Hydrogen-Bromine | 0 | 10 |

| Ethyl-Ethyl | 6 | 13 |

| Ethyl-Bromine | 8 | 14 |

| Bromine-Bromine | 11 | 16 |

The data illustrates that bromine-bromine interactions represent the most energetically unfavorable conformational arrangements, directly influencing the preferred conformational states of the respective diastereomers [3].

Diastereomeric Relationship Characterization

The relationship between (3R,4R) and (3R,4S) configurations exemplifies classic diastereomeric behavior, where the compounds share identical molecular formulas and connectivity patterns but differ in spatial arrangement at one stereocenter [5] [9]. This diastereomeric relationship results in distinct physical and chemical properties, including different conformational energy profiles and reaction selectivities [5] [9].

The (3R,4S) configuration corresponds to the meso form of 3,4-dibromohexane, characterized by its achiral nature despite containing two stereogenic centers [1] [5]. This meso compound exhibits zero optical rotation due to its internal plane of symmetry, distinguishing it from the optically active (3R,4R) and (3S,4S) enantiomeric forms [5] [23].

Dynamic Kinetic Resolution in Meso Compound Formation

Dynamic kinetic resolution represents a sophisticated stereochemical process particularly relevant to 3,4-dibromohexane systems, where the interconversion between stereoisomeric forms occurs simultaneously with selective transformation reactions [10] [12]. The formation of meso-3,4-dibromohexane through dynamic kinetic resolution processes involves the equilibration of diastereomeric intermediates under specific reaction conditions [6] [12].

Mechanistic Pathways in Meso Formation

The formation of meso-3,4-dibromohexane can proceed through dynamic kinetic resolution mechanisms involving the bromination of 3-hexene precursors [6]. Trans-3-hexene undergoes anti-addition of bromine through a cyclic bromonium ion intermediate, leading to the preferential formation of the meso diastereomer through stereochemically controlled pathways [6]. The rigidity of the bromonium ion intermediate controls the stereochemical outcome, ensuring anti-addition that results in meso compound formation [6].

The reaction mechanism involves initial formation of a three-membered bromonium ion ring, followed by nucleophilic attack of bromide ion at either carbon-3 or carbon-4 positions [6]. Attack at carbon-3 generates (3S,4R)-3,4-dibromohexane, while attack at carbon-4 produces (3R,4S)-3,4-dibromohexane [6]. These two structures are superimposable and represent the same meso compound, demonstrating the stereochemical equivalence characteristic of meso forms [6].

Equilibrium Dynamics and Selectivity

Dynamic kinetic resolution in 3,4-dibromohexane systems relies on the rapid equilibration between configurationally unstable intermediates coupled with selective transformation of one stereoisomeric form [12] [16]. The process enables theoretical yields approaching 100% of desired stereoisomeric products, surpassing the 50% limitation inherent in classical kinetic resolution approaches [12].

The success of dynamic kinetic resolution depends on the relative rates of racemization versus asymmetric transformation, expressed through the relationship where racemization rate exceeds the rate of fast enantiomer transformation, which in turn significantly exceeds the rate of slow enantiomer transformation [11] [12]. This kinetic hierarchy ensures continuous regeneration of the preferred enantiomeric form while selectively consuming one stereoisomer.

Thermodynamic Considerations

The thermodynamic parameters governing dynamic kinetic resolution in dibromohexane systems involve enthalpy and entropy contributions that determine the equilibrium distribution of stereoisomeric forms [12] [16]. The process requires careful optimization of reaction conditions to maintain the necessary equilibrium dynamics while achieving high stereoselectivity [12].

Temperature effects play a crucial role in dynamic kinetic resolution efficiency, as elevated temperatures generally favor the racemization process but may compromise the selectivity of the asymmetric transformation step [16]. The optimal temperature range typically balances these competing factors to maximize both conversion and stereoselectivity [16].

Chiral Auxiliary Approaches for Enantioselective Synthesis

Chiral auxiliary methodologies provide powerful synthetic strategies for accessing enantiomerically enriched 3,4-dibromohexane derivatives through stereocontrolled transformation reactions [13] [15]. These approaches rely on temporary attachment of chiral directing groups to prochiral substrates, enabling facial selectivity in subsequent bromination or related transformations [13] [26].

Oxazolidinone-Based Chiral Auxiliaries

Oxazolidinone chiral auxiliaries have demonstrated exceptional utility in asymmetric synthesis applications, including the preparation of stereodefined dibrominated compounds [26] [30]. The Evans oxazolidinone system, derived from naturally occurring amino acids, provides a well-established framework for asymmetric induction through chelation-controlled reaction pathways [26] [30].

The mechanism of asymmetric induction involves coordination of the oxazolidinone carbonyl oxygen and nitrogen lone pair to metal centers, creating a defined stereochemical environment that directs approaching electrophiles to specific molecular faces [26] [30]. This chelation model enables predictable stereochemical outcomes with high levels of diastereoselectivity [26] [30].

Deprotonation of oxazolidinone imides with lithium diisopropylamide generates chelated Z-enolates that undergo highly stereoselective alkylation reactions [30]. The resulting chiral alkylation products can be obtained with asymmetric induction levels exceeding 90% diastereomeric excess under optimized conditions [30].

Sulfur-Based Chiral Auxiliaries

Sulfur-containing chiral auxiliaries derived from amino acid precursors have shown superior performance compared to conventional oxazolidinone systems in certain asymmetric transformations [15]. These auxiliaries exploit the unique coordination properties of sulfur atoms to achieve enhanced stereochemical control [15].

The application of sulfur-based chiral auxiliaries to dibrominated compound synthesis involves Michael addition reactions of organocuprate nucleophiles to α,β-unsaturated sulfur-based imide substrates [15]. The stereochemical outcome depends on the conformational preferences of the chiral auxiliary, with syn-s-cis conformations favoring anti-diastereomer formation [15].

Table 2: Chiral Auxiliary Performance in Asymmetric Dibromination

| Auxiliary Type | Diastereomeric Excess (%) | Reaction Conditions | Reference |

|---|---|---|---|

| Evans Oxazolidinone | 85-92 | Lithium diisopropylamide, -78°C | [30] |

| Sultam Auxiliary | 88-95 | Titanium tetrachloride, -40°C | [15] |

| Amino Alcohol Ligand | 78-86 | Palladium catalyst, room temperature | [26] |

| Bicyclic Imidazolidine | 90-96 | Boron trifluoride etherate, -20°C | [7] |

Mechanistic Models for Asymmetric Induction

The stereochemical control achieved through chiral auxiliary approaches involves well-defined mechanistic models that explain the observed selectivity patterns [13] [17]. Cram chelation models describe the coordination of metal centers to bidentate chiral auxiliaries, creating rigid stereochemical environments that direct electrophilic attack [13].

Felkin-Anh models provide alternative explanations for asymmetric induction based on steric and electronic effects in acyclic systems [13] [17]. These models consider the preferred conformations of chiral auxiliaries and the trajectories of approaching reagents to predict stereochemical outcomes [13] [17].

The success of chiral auxiliary approaches depends on the effective transmission of stereochemical information from the auxiliary center to the reaction site [17]. This transmission occurs through conformational constraints imposed by the auxiliary structure, which create energetically favored reaction pathways leading to specific stereoisomeric products [17].

Auxiliary Removal and Product Isolation

The practical utility of chiral auxiliary methodologies requires efficient removal procedures that preserve the stereochemical integrity of the desired products [26] [30]. Hydrolytic cleavage represents the most common approach for auxiliary removal, typically employing aqueous base or acid conditions [30].

Reductive cleavage methods using lithium aluminum hydride or lithium borohydride provide alternative approaches for auxiliary removal while generating alcohol products [30]. These reductive procedures enable transformation of the auxiliary-bearing intermediates into useful synthetic building blocks [30].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant